5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), which is a large group of natural products. THIQ and its analogs, including the trifluoro derivative, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach involves a visible-light-driven, thiolate-catalysed carboxylation of azine C (sp2)–H bonds using CO2 .Molecular Structure Analysis
The molecular structure of this compound is similar to that of other tetrahydroisoquinoline derivatives, with the addition of three fluorine atoms at positions 5, 6, and 7 .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives, including the trifluoro derivative, can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also undergo catalytic carboxylation with CO2, a sustainable and economic strategy to produce valuable carboxylic acids .Scientific Research Applications
Synthesis and Functionalization : Research has shown that 1,2,3,4-tetrahydroisoquinolines can be synthesized from enamino ketones and further functionalized. For example, Tietze, Schimpf, and Wichmann (1992) demonstrated the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their transformation into methoxycarbonyl derivatives (Tietze, Schimpf, & Wichmann, 1992).
Catalytic Cyclization : Palladium-catalyzed cyclization of 1-methylene-1,2,3,4-tetrahydroisoquinolines can be used for constructing functionalized heterocyclic rings, as shown by Bombrun and Sageot (1997) (Bombrun & Sageot, 1997).
Inhibitory Potency and Selectivity : Grunewald et al. (2006) found that fluorinated 1,2,3,4-tetrahydroisoquinolines can be potent inhibitors with selectivity influenced by their fluorination degree, useful in biochemical contexts (Grunewald et al., 2006).
Regioselective Fluorination : Research by Hou, Higashiya, and Fuchigami (1997) demonstrated effective regioselective fluorination of isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).
Chemical Interactions : Gurskaya, Selivanova, and Shteingarts (2012) explored the interactions of polyfluorinated quinolines with sodium and potassium amides (Gurskaya, Selivanova, & Shteingarts, 2012).
Stereoselective Synthesis : Bravo et al. (1998) synthesized enantiomerically pure tetrahydroisoquinoline alkaloids, showing the importance of stereoselectivity in chemical synthesis (Bravo et al., 1998).
Quantum-Topological Studies : Bagryanskaya et al. (2008) conducted X-ray and quantum-topological studies of partially fluorinated quinoline crystals, highlighting the significance of intermolecular interactions (Bagryanskaya et al., 2008).
Catalysis in Synthesis : Chandrasekhar et al. (2009) used tris(pentafluorophenyl)borane as a catalyst for synthesizing various derivatives, including tetrahydroisoquinoline derivatives (Chandrasekhar, Khatun, Rajesh, & Raji Reddy, 2009).
Future Directions
The future directions in the research of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in treating various diseases .
Mechanism of Action
Target of Action
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are known to be important structural motifs of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
Thiqs are known to undergo reactions involving the isomerization of an iminium intermediate . This process could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Given the known biological activities of thiq derivatives, it can be inferred that this compound may have significant effects on cellular processes related to neuroinflammation and other neurological disorders .
Biochemical Analysis
Biochemical Properties
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of neurotransmitters in the brain. This property makes this compound a potential candidate for the treatment of neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing neurotransmitter levels. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox status. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, such as the brain and liver. Its localization and accumulation are influenced by factors such as lipophilicity and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDGXIRCRZNHOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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